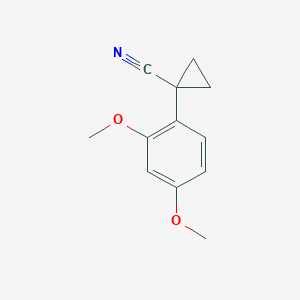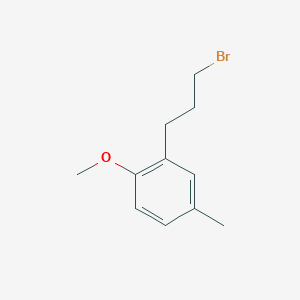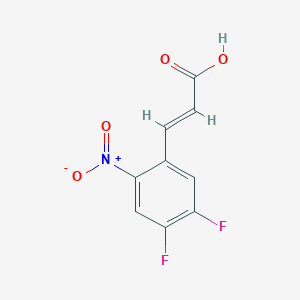
(E)-3-(4,5-difluoro-2-nitrophenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Difluoro-2-nitrocinnamic acid is an organic compound with the molecular formula C9H5F2NO4 It is a derivative of cinnamic acid, characterized by the presence of two fluorine atoms and a nitro group on the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Difluoro-2-nitrocinnamic acid typically involves the nitration of 4,5-difluorocinnamic acid. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of 4,5-Difluoro-2-nitrocinnamic acid may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Difluoro-2-nitrocinnamic acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4,5-Difluoro-2-aminocinnamic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as carboxylic acids or aldehydes.
Wissenschaftliche Forschungsanwendungen
4,5-Difluoro-2-nitrocinnamic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4,5-Difluoro-2-nitrocinnamic acid involves its interaction with various molecular targets and pathways. The nitro group and fluorine atoms play a crucial role in modulating the compound’s reactivity and interaction with biological molecules. The compound may exert its effects through the inhibition of specific enzymes or receptors, leading to altered cellular processes .
Vergleich Mit ähnlichen Verbindungen
4,5-Difluorocinnamic acid: Lacks the nitro group, resulting in different chemical properties and reactivity.
2-Nitrocinnamic acid: Lacks the fluorine atoms, leading to variations in its chemical behavior and applications.
4-Nitrocinnamic acid:
Uniqueness: 4,5-Difluoro-2-nitrocinnamic acid is unique due to the combined presence of both fluorine atoms and a nitro group on the aromatic ring. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H5F2NO4 |
|---|---|
Molekulargewicht |
229.14 g/mol |
IUPAC-Name |
(E)-3-(4,5-difluoro-2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-9(13)14)8(12(15)16)4-7(6)11/h1-4H,(H,13,14)/b2-1+ |
InChI-Schlüssel |
FTMLZTNLBBRTOT-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])/C=C/C(=O)O |
Kanonische SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




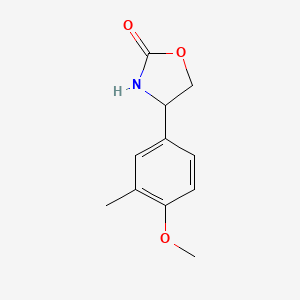


![4-{[(2-Hydroxyphenyl)sulfanyl]methyl}benzoicacid](/img/structure/B13539923.png)
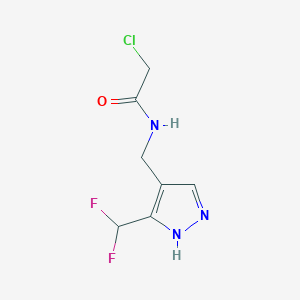

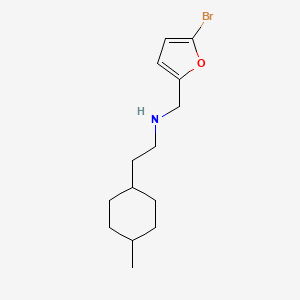
![Tert-butyl 6-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13539943.png)
